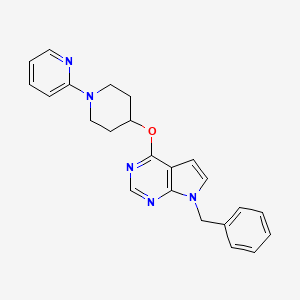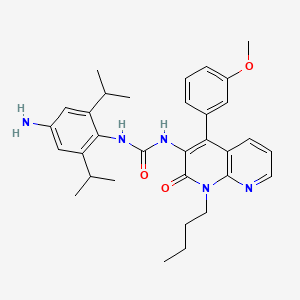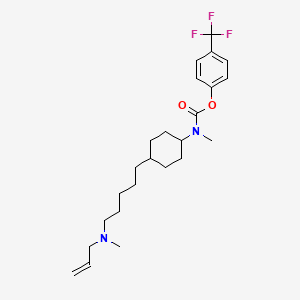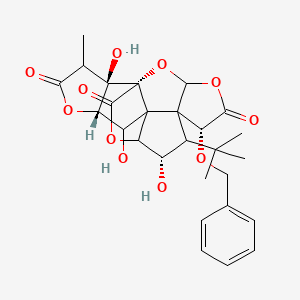![molecular formula C12H8FN7 B10771472 3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound 10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Benzonitrile Core: The initial step involves the synthesis of the benzonitrile core through a nucleophilic aromatic substitution reaction.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving the appropriate precursors.
Attachment of the Imidazole Ring: The final step involves the attachment of the imidazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of compound 10 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Compound 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Compound 10 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
Compound 10 exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of the SHP2 and CDK4 enzymes, which are involved in cell signaling and regulation. By inhibiting these enzymes, compound 10 can modulate various cellular processes, including cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: A PPARγ agonist used in the treatment of diabetes.
Pioglitazone: Another PPARγ agonist with similar therapeutic effects.
Uniqueness
Compound 10 is unique in its dual inhibition of SHP2 and CDK4, which distinguishes it from other compounds that typically target only one of these enzymes. This dual inhibition provides a broader range of therapeutic applications and potential benefits .
Eigenschaften
Molekularformel |
C12H8FN7 |
|---|---|
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
3-fluoro-5-[5-(5-methyl-1H-imidazol-2-yl)tetrazol-2-yl]benzonitrile |
InChI |
InChI=1S/C12H8FN7/c1-7-6-15-11(16-7)12-17-19-20(18-12)10-3-8(5-14)2-9(13)4-10/h2-4,6H,1H3,(H,15,16) |
InChI-Schlüssel |
BKGULEDZLIMLMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
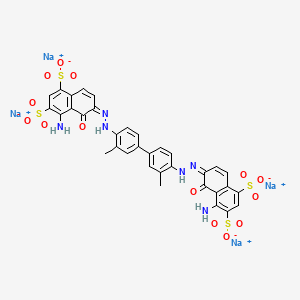
![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)
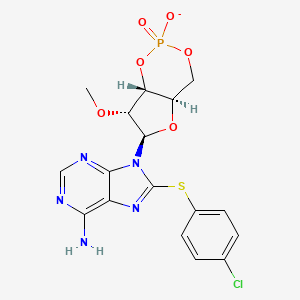
![[3H]-Paroxetine](/img/structure/B10771422.png)

![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
